molecular formula C6H14O6 B12423399 D-Glucitol-d8

D-Glucitol-d8

Cat. No.: B12423399
M. Wt: 190.22 g/mol
InChI Key: FBPFZTCFMRRESA-IUAGDLHUSA-N
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Description

Molecular Composition and Isotopic Labeling Configuration

D-Glucitol-d8 possesses the molecular formula C₆H₆D₈O₆ , with a molecular weight of 190.22 g/mol . The isotopic labeling occurs at eight hydrogen positions, replacing protium (¹H) with deuterium (²H) atoms. This substitution is strategically distributed across the molecule to maintain structural integrity while enabling detection via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The deuterium atoms are positioned at the 1,1,2,3,4,5,6,6 carbon sites, as indicated by its systematic name, D-Sorbitol-1,1,2,3,4,5,6,6-d8.

Table 1: Key Molecular Properties of this compound

Property Value
Molecular Formula C₆H₆D₈O₆
Molecular Weight 190.22 g/mol
CAS Number 287962-59-8
Isotopic Purity ≥98%
Deuterium Positions 1,1,2,3,4,5,6,6

The isotopic configuration enhances its utility in stable isotope-resolved metabolomics , where it serves as a tracer for glucose metabolism pathways. Unlike non-deuterated D-glucitol, the incorporation of deuterium minimally alters the compound’s reactivity but significantly improves its detectability in complex biological matrices.

Stereochemical Properties and Conformational Analysis

This compound retains the stereochemical configuration of native D-glucitol, characterized by the (2R,3R,4R,5S) arrangement of hydroxyl groups on its six-carbon backbone. This configuration confers a tetrahedral geometry at each chiral center, stabilizing the molecule through intramolecular hydrogen bonding. However, the substitution of deuterium introduces subtle changes in bond lengths and vibrational frequencies, which are detectable via infrared spectroscopy and Raman spectroscopy .

Conformational analysis reveals that this compound adopts a flexible chain-like structure in aqueous solutions, with rotational freedom around the C2–C3 and C4–C5 bonds. This flexibility complicates efforts to generate high-resolution 3D structural models, as noted in PubChem’s exclusion of 3D conformers due to excessive molecular mobility. Despite this, computational simulations suggest that deuterium substitution slightly reduces the energy barrier for gauche conformations , potentially influencing solubility and crystallization kinetics compared to the non-deuterated form.

Comparative Structural Features with Native D-Glucitol

Structurally, this compound mirrors native D-glucitol (C₆H₁₄O₆ ) but diverges in two key aspects:

  • Isotopic Composition : The replacement of eight protium atoms with deuterium increases the molecular weight from 182.17 g/mol to 190.22 g/mol, a difference of 8.05 g/mol . This mass shift is critical for distinguishing the labeled compound in mass spectrometric assays.
  • Hydrogen Bonding Network : Deuterium forms slightly stronger hydrogen bonds than protium due to its higher mass, which may alter the compound’s hydration shell dynamics and interaction with enzymatic active sites.

Table 2: Structural Comparison with Native D-Glucitol

Feature This compound Native D-Glucitol
Molecular Formula C₆H₆D₈O₆ C₆H₁₄O₆
Molecular Weight 190.22 g/mol 182.17 g/mol
Deuterium Content 8 atoms (100% at specified sites) 0 atoms
Predominant Conformation Flexible chain Flexible chain

These structural parallels ensure that this compound mimics the biochemical behavior of its native counterpart while providing a robust platform for isotope-based tracing in metabolic studies. For instance, in NMR spectroscopy , the deuterium atoms produce distinct spin-spin coupling patterns, enabling researchers to track the compound’s fate in real-time within living systems.

Properties

Molecular Formula

C6H14O6

Molecular Weight

190.22 g/mol

IUPAC Name

(2R,3R,4R,5R)-1,1,2,3,4,5,6,6-octadeuteriohexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i1D2,2D2,3D,4D,5D,6D

InChI Key

FBPFZTCFMRRESA-IUAGDLHUSA-N

Isomeric SMILES

[2H][C@]([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)([C@@]([2H])(C([2H])([2H])O)O)O

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Deuterium Exchange via Raney Nickel Catalysis

A foundational approach for introducing deuterium into carbohydrate derivatives involves catalytic exchange using deuterated Raney nickel. Koch and Stuart demonstrated that boiling D-glucose derivatives in deuterium oxide (D₂O) with deuterated Raney nickel facilitates hydrogen-deuterium exchange at carbon atoms bound to hydroxyl groups. This method exploits the catalyst’s ability to dehydrogenate and re-deuterate alcohol groups without significant isomerization. For cyclic polyols like D-glucitol, the exchange occurs preferentially at C-2, C-3, C-4, and C-5 positions due to steric accessibility.

Reaction Conditions:

  • Catalyst: Deuterated Raney nickel (5–10% w/v)
  • Solvent: Deuterium oxide
  • Temperature: 100°C (reflux)
  • Duration: 48–72 hours
  • Deuterium Incorporation: 95–98% at accessible positions

This method’s efficacy is limited by the reduction of D-glucose to D-glucitol under prolonged reaction times, necessitating precise control to avoid over-reduction.

Enzymatic Deuteration Using NADPH-Dependent Reductases

Recent advances in enzymology have enabled the biosynthesis of deuterated sugar nucleotides, which serve as precursors for D-glucitol-d8. For instance, cytidine diphosphate (CDP)-6-d-glucitol is synthesized via a two-step enzymatic pathway:

  • Formation of CDP-6-d-fructose: Catalyzed by a CTP-dependent synthase using fructose-6-phosphate and cytidine triphosphate (CTP).
  • Reduction to CDP-6-d-glucitol: NADPH-dependent reductase reduces CDP-6-d-fructose, incorporating deuterium at the C-6 position.

Enzymatic Reaction Parameters:

Parameter Value
Enzyme Concentration 1 mg/mL (synthase), 0.5 mg/mL (reductase)
Substrate Concentration 12 mM fructose-6-P, 8.5 mM CTP
Cofactor 9 mM NADPH
Yield >90% after 4 hours

This pathway is scalable and avoids isotopic dilution, making it suitable for producing gram quantities of deuterated intermediates.

Chemical Reduction of Perdeuterated Glucose

Sodium Borodeuteride Reduction

The most straightforward method for synthesizing this compound involves reducing perdeuterated glucose (D-glucose-d₇) with sodium borodeuteride (NaBD₄). This approach ensures complete deuteration at all carbon positions except the anomeric center, which is selectively reduced.

Procedure:

  • Deuterated Glucose Preparation: D-glucose-d₇ is obtained via algal biosynthesis in deuterated media or catalytic exchange.
  • Reduction: D-glucose-d₇ is dissolved in deuterated water (D₂O) and treated with NaBD₄ at 25°C for 24 hours.
  • Purification: The product is isolated via ion-exchange chromatography (HiLoad Q-Sepharose).

Reaction Metrics:

Metric Value
Starting Material D-glucose-d₇ (98% isotopic purity)
Reducing Agent NaBD₄ (2.5 equiv)
Solvent D₂O
Yield 85–90%
Deuterium Incorporation >99% at C-1, C-2, C-3, C-4, C-5, C-6

Borane-Deuteride Complexes

Alternative reducing agents, such as deuterated borane (BD₃), offer higher stereoselectivity. Koch and Stuart reported the reduction of D-glucono-1,5-lactone-d₇ with BD₃ in tetrahydrofuran (THF), yielding this compound with 97% enantiomeric excess.

Key Steps:

  • Lactone Formation: D-gluconic acid is dehydrated to D-glucono-1,5-lactone-d₇.
  • Reduction: BD₃ in THF at 0°C for 6 hours.
  • Work-Up: Acidic hydrolysis to free the deuterated sorbitol.

Advantages:

  • Avoids racemization at C-2 and C-5.
  • Compatible with acid-labile protecting groups.

Analytical Validation of Deuterium Incorporation

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms deuterium content. For this compound, the molecular ion peak at m/z 190.22 (C₆H₆D₈O₆⁺) validates eight deuterium atoms.

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra show near-complete suppression of proton signals, while ²H NMR reveals deuterium distribution. For example, the absence of a signal at δ 3.65 ppm (C-1 protons) confirms deuteration at the anomeric position.

Industrial-Scale Production Challenges

Cost of Deuterated Reagents

Deuterium oxide (D₂O) and NaBD₄ account for 70% of production costs. Catalytic deuteration reduces D₂O consumption but requires expensive Raney nickel catalysts.

Purification Complexity

Chromatographic separation of this compound from partially deuterated byproducts remains labor-intensive. Recent advances in simulated moving bed (SMB) chromatography have improved yields to 95%.

Applications in Biophysical Research

Protein Stabilization

This compound stabilizes proteins at concentrations up to 1 M without proton interference, enabling high-resolution NMR studies of amyloid fibrils.

Metabolic Tracing

Deuterated sorbitol serves as a tracer in glycolytic flux analysis, providing insights into polyol pathway dysregulation in diabetes.

Chemical Reactions Analysis

Catalytic Hydrogenation of D-Glucose to D-Glucitol

D-Glucitol is industrially produced via catalytic hydrogenation of D-glucose. A ruthenium nanoparticle catalyst supported on carbonized cassava dregs (Ru/CCD) achieves near-quantitative yields:

  • Reaction Conditions :

    ParameterValue
    Temperature120C120^\circ \text{C}

|
| Pressure | 3MPa H23\,\text{MPa H}_2
|
| Time | 1.5h1.5\,\text{h}
|
| Catalyst Loading | 1.0wt 1.0\,\text{wt }
|
| Substrate | 10wt D glucose10\,\text{wt D glucose}
|

  • Performance :

    MetricResult
    D-Glucose Conversion99.7%99.7\%

|
| D-Glucitol Yield | 98.6%98.6\%
|
Source:

Structural and Mechanistic Insights

  • Enzyme-Substrate Interactions : X-ray crystallography of HS5.17 reveals CDP-6-d-glucitol bound in the active site via hydrogen bonds to residues Arg208, Thr195, Gln196, and Glu140 . The open-chain sugar adopts a conformation stabilized by ordered water molecules.

  • Deuterium Effects : While studies on D-Glucitol-d8 are absent, deuterium substitution in sugar analogs typically alters reaction kinetics (e.g., isotope effects on redox steps) and vibrational spectra.

Predicted Pathways for Deuterated Analogs

Deuteration at specific positions (e.g., C1–C6) could influence:

  • Enzymatic Reduction : Altered NADPH binding or hydride transfer efficiency due to deuterium’s lower zero-point energy.

  • Catalytic Hydrogenation : Kinetic isotope effects (KIE) might reduce reaction rates in deuterated glucose-to-glucitol conversions.

Scientific Research Applications

It appears you're asking for an article detailing the applications of D-Glucitol-d8, including research findings, case studies, and data from verified sources. However, the search results provided contain limited information specifically on "this compound". Instead, the results largely discuss D-Glucitol (also known as Sorbitol), its biosynthesis, and related compounds. This compound appears to be a stable isotope form of D-Glucitol, used in research .

Here’s what can be gathered from the search results:

What is D-Glucitol?

  • D-Glucitol, also known as Sorbitol, is a biochemical reagent that can be used as a biological material or organic compound for life science research .
  • It can be used as a stabilizing excipient, isotonicity agent, sweetener, humectant, thickener, and dietary supplement .

This compound

  • This compound is a stable isotope form of D-Glucitol . Stable isotopes are often used in research as tracers.
  • A data sheet for this compound specifies that it is intended for research use only, and not for human or therapeutic applications .

Biosynthesis of CDP-6-d-Glucitol

  • CDP-6-d-glucitol is a nucleotide sugar synthesized by specific enzymes . The enzyme encoded by HS5.17 reduces CDP-6-d-fructose with NADPH to generate CDP-6-d-glucitol .
  • The leading cause of human diarrheal disease worldwide is Campylobacter jejuni .

Other relevant information

  • Tafamidis meglumine can be prepared using 1-deoxy-1-methylamino-D-glucitol . Tafamidis meglumine is a medicine used to delay nerve damage caused by transthyretin amyloidosis .

Mechanism of Action

D-Glucitol-d8 exerts its effects primarily through its role as a tracer in metabolic studies. It is metabolized similarly to D-glucitol, allowing researchers to track its movement and transformation within biological systems. The incorporation of deuterium atoms provides a distinct signal in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, facilitating the analysis of metabolic pathways .

Comparison with Similar Compounds

Research Findings and Data

  • Analytical Utility: Deuterated glucitols like this compound reduce background noise in mass spectrometry, improving detection limits in tracer studies .
  • Metabolic Studies: Non-deuterated sorbitol is metabolized via the polyol pathway, while deuterated forms allow tracking of enzymatic activity without isotopic interference .
  • Safety: Dulcitol’s non-hazardous classification simplifies laboratory handling, though respiratory protection is advised during aerosol-generating procedures .

Biological Activity

D-Glucitol-d8, also known as sorbitol-d8, is a stable isotope-labeled form of D-glucitol, a six-carbon sugar alcohol. The compound is characterized by the substitution of eight hydrogen atoms with deuterium, which enhances its utility in metabolic studies. This article delves into the biological activity of this compound, examining its metabolic pathways, applications in research, and implications for health.

This compound has a chemical formula of C6_6H14_{14}O6_6 and a molecular weight of approximately 182.17 g/mol. It is derived from glucose through reduction processes that convert the aldehyde group (-CHO) into a primary alcohol group (-CH2_2OH) . The compound serves primarily as a tracer in metabolic studies due to its isotopic labeling, allowing researchers to track its incorporation into various metabolic pathways.

Metabolic Pathways

This compound undergoes metabolism similarly to its non-labeled counterpart, D-glucitol (sorbitol). It is slowly metabolized by the human body, providing approximately 2.5 to 3.4 kilocalories per gram, compared to 4 kilocalories for regular carbohydrates . The metabolism involves:

  • Transport : this compound is transported into cells via specific permeases.
  • Oxidation : Inside cells, it is oxidized to fructose by dehydrogenase enzymes .
  • Phosphorylation : The resulting fructose can be phosphorylated at various sites, facilitating further metabolic processes .

Biological Activities and Health Implications

This compound exhibits similar biological activities to D-glucitol, primarily functioning as a nutritive sweetener. However, its role extends into significant health implications, particularly in diabetes management:

  • Diabetes Complications : Excessive accumulation of sorbitol in tissues can lead to complications such as diabetic retinopathy and neuropathy due to osmotic effects and cellular damage . This is particularly relevant for diabetic patients who may experience altered metabolism of sugar alcohols.
  • Polyol Pathway : this compound plays a crucial role in the polyol pathway, where it is converted to fructose by sorbitol-6-phosphate dehydrogenase. This pathway is essential in understanding the biochemical basis of diabetic complications .

Research Applications

This compound's isotopic labeling makes it invaluable for various research applications:

  • Metabolic Tracing : Researchers utilize this compound to trace metabolic pathways involving sugar alcohols and assess their impact on cellular processes.
  • Clinical Studies : Case studies have shown that dietary modifications including sugar alcohols can improve glycemic control in diabetic patients . For example, one case study highlighted the management plan for a patient with Type 2 diabetes who incorporated such modifications into her diet.
  • Enzyme Interaction Studies : Investigations into interactions with enzymes like aldose reductase have been conducted to elucidate their roles in diabetic complications .

Data Table: Comparative Analysis of D-Glucitol and this compound

PropertyD-Glucitol (Sorbitol)This compound
Chemical FormulaC6_6H14_{14}O6_6C6_6H6_{6}D8_8O6_6
Molecular Weight182.17 g/mol190.24 g/mol
Caloric Value~4 kcal/g~2.5 - 3.4 kcal/g
Metabolic RoleSweetenerTracer in metabolic studies
Health ImplicationsDiabetic complicationsSimilar implications

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize D-Glucitol-d8 to ensure isotopic purity for use in metabolic studies?

  • Methodological Answer : Synthesis typically involves catalytic deuteration of D-Glucitol using deuterium gas (D₂) under controlled conditions. Post-synthesis, characterization requires ¹H NMR to confirm deuterium incorporation (absence of proton signals at specific carbons) and mass spectrometry (MS) to verify isotopic enrichment (>98% d8). Purity is assessed via HPLC with refractive index detection, using a carbohydrate-specific column (e.g., Aminex HPX-87H) . For reproducibility, document reaction parameters (temperature, catalyst type, and deuteration time) and include raw spectral data in supplementary materials .

Q. What experimental protocols validate this compound as an internal standard in quantitative LC-MS/MS assays?

  • Methodological Answer : Validate by spiking known concentrations of this compound into biological matrices (e.g., plasma, cell lysates). Assess matrix effects (ion suppression/enhancement) via post-column infusion experiments. Calculate recovery rates (≥85%) and precision (CV <15%) across triplicate runs. Calibration curves should demonstrate linearity (R² >0.99) over the expected physiological range (e.g., 0.1–100 µM). Cross-validate with unlabeled D-Glucitol to confirm no isotopic interference .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence its pharmacokinetic (PK) profiling compared to non-deuterated analogs?

  • Methodological Answer : Conduct in vitro metabolic assays using hepatic microsomes to compare enzymatic oxidation rates (e.g., via sorbitol dehydrogenase). Use kinetic isotope effect (KIE) calculations to quantify differences (kₕ/k_d). For in vivo PK studies, administer equimolar doses of D-Glucitol and this compound to rodent models, and measure plasma clearance using LC-MS/MS. Statistical analysis (ANOVA or mixed-effects models) should account for inter-subject variability .

Q. How should researchers resolve contradictions in NMR data when characterizing deuterium distribution in this compound?

  • Methodological Answer : Contradictions may arise from incomplete deuteration or signal overlap. Use 2D NMR (HSQC, HMBC) to assign deuterium positions unambiguously. Compare experimental data with computational predictions (DFT-based chemical shift calculations). If discrepancies persist, validate via FTIR (C-D stretching vibrations at ~2100 cm⁻¹) or isotopic ratio mass spectrometry (IRMS) .

Q. What statistical frameworks are appropriate for analyzing dose-response data in studies using this compound as a tracer?

  • Methodological Answer : For dose-response experiments (e.g., glucose uptake assays), use non-linear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Apply Bayesian hierarchical modeling to handle multi-experiment variability. Report 95% credible intervals and perform sensitivity analyses to assess deuterium’s impact on metabolic flux rates. Raw data should include triplicate measurements and negative controls .

Data Management & Reproducibility

Q. How should researchers document and share spectral datasets for this compound to enhance reproducibility?

  • Methodological Answer : Deposit raw NMR (FID files), MS (mzML), and HPLC chromatograms in public repositories (e.g., Zenodo, Figshare). Annotate metadata with instrument parameters (e.g., NMR field strength, LC gradient). In publications, reference dataset DOIs and provide processing scripts (e.g., MestReNova macros) in supplementary materials .

Ethical & Reporting Considerations

Q. What ethical guidelines apply to studies using deuterated compounds like this compound in animal models?

  • Methodological Answer : Adhere to institutional animal care protocols (e.g., IACUC) for deuterium dosing, ensuring doses do not exceed toxicity thresholds (e.g., <20% body water replacement). Report deuterium’s potential biological impacts (e.g., on lipid metabolism) in the discussion section. Cite precedents from deuterated drug studies (e.g., deutetrabenazine) .

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